mgc(3Me)FL
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Overview
Description
mgc(3Me)FL: is a fluorescent dye used primarily as a Golgi apparatus probe. It is the active fluorescent form of mgc(3Me)FDA after hydrolysis in cells. This compound subcellularly localizes to the Golgi apparatus and binds to the outer leaflet of the plasma membrane, causing the plasma membrane to fluoresce .
Preparation Methods
Synthetic Routes and Reaction Conditions: mgc(3Me)FL is synthesized from mgc(3Me)FDA. The synthesis involves the hydrolysis of mgc(3Me)FDA in cells, resulting in the formation of this compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of mgc(3Me)FDA followed by its hydrolysis under controlled conditions to produce this compound. The process ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: mgc(3Me)FL primarily undergoes hydrolysis reactions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The hydrolysis of mgc(3Me)FDA to this compound occurs in the presence of water and cellular enzymes. No additional reagents are required for this transformation .
Major Products Formed: The major product formed from the hydrolysis of mgc(3Me)FDA is this compound .
Scientific Research Applications
mgc(3Me)FL is widely used in scientific research for its ability to visualize the Golgi apparatus in live cells. Its applications include:
Chemistry: Used as a fluorescent probe to study the Golgi apparatus and plasma membrane dynamics
Biology: Helps in understanding the structure and function of the Golgi apparatus in various cellular processes
Medicine: Used in drug discovery and development to study the effects of potential drugs on the Golgi apparatus
Industry: Employed in the development of new fluorescent dyes and probes for various applications
Mechanism of Action
mgc(3Me)FL exerts its effects by localizing to the Golgi apparatus and binding to the outer leaflet of the plasma membrane. This binding causes the plasma membrane to fluoresce, allowing for visualization under a fluorescence microscope. The molecular targets and pathways involved include the Golgi apparatus and the plasma membrane .
Comparison with Similar Compounds
BODIPY FL C5-Ceramide: Another fluorescent dye used for Golgi apparatus staining.
Gol-NTR: A high-selectivity Golgi apparatus-targeting probe.
mgc(3Me)FDA: The precursor to mgc(3Me)FL, used in similar applications.
Uniqueness: this compound is unique in its ability to bind to both the Golgi apparatus and the plasma membrane, providing dual visualization capabilities. This makes it a valuable tool for studying cellular processes involving these organelles .
Properties
Molecular Formula |
C55H76N6O13S |
---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H76N6O13S/c1-5-6-7-8-9-10-11-12-13-14-15-19-49(65)60(3)34-50(66)61(4)45(36-75)54(69)59(2)27-28-72-29-30-73-35-48(64)58-44(52(56)67)18-16-17-26-57-53(68)37-20-23-40(43(31-37)55(70)71)51-41-24-21-38(62)32-46(41)74-47-33-39(63)22-25-42(47)51/h20-25,31-33,44-45,62,75H,5-19,26-30,34-36H2,1-4H3,(H2,56,67)(H,57,68)(H,58,64)(H,70,71)/t44-,45-/m0/s1 |
InChI Key |
FFARRCJICNKSHB-GSVOJQHPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
Origin of Product |
United States |
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